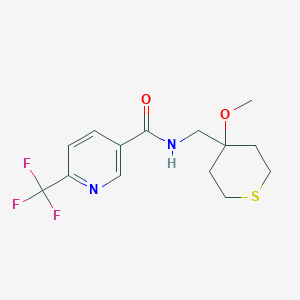

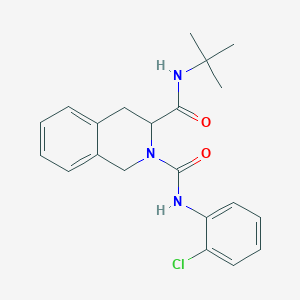

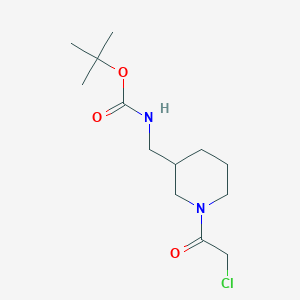

![molecular formula C15H17N5O2 B2955675 2,4-二甲基-6-{[1-(嘧啶-2-羰基)吡咯烷-3-基]氧基}嘧啶 CAS No. 2097895-03-7](/img/structure/B2955675.png)

2,4-二甲基-6-{[1-(嘧啶-2-羰基)吡咯烷-3-基]氧基}嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine” is a complex organic compound that contains a pyrimidine ring and a pyrrolidine ring . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such compounds often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favouring the formation of C-4 substituted products . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine .Molecular Structure Analysis

The molecular structure of “2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine” is characterized by a pyrimidine ring and a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve nucleophilic aromatic substitution (SNAr) reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .科学研究应用

合成和生物活性

- 嘧啶化合物已被合成并评估其杀虫和抗菌潜力。例如,嘧啶连接的吡唑杂环化合物的合成对粉蚧昆虫和选定的微生物表现出显着的活性,表明它们在农业和医药应用中的潜力 (Deohate 和 Palaspagar,2020)。

磁性

- 嘧啶和吡啶衍生物的Mn(hfac)2配合物的研究探索了它们的磁性,包括反铁磁和弱铁磁行为,表明在材料科学和磁性研究中的应用 (Okada 等人,2003)。

抗氧化特性

- 6-取代-2,4-二甲基-3-吡啶醇的合成引入了一类新型的断链抗氧化剂,突出了嘧啶衍生物在药物和健康相关领域对抗氧化应激的潜力 (Wijtmans 等人,2004)。

非线性光学性质

- 嘧啶衍生物已被确定为非线性光学 (NLO) 应用的有希望的候选者,研究表明某些衍生物与标准分子相比表现出更大的 NLO 特性,表明它们在光电器件中的用途 (Hussain 等人,2020)。

分子识别和药物设计

- 嘧啶碱的结构和结合特性在生物过程中至关重要,包括 DNA 和 RNA 功能。对嘧啶盐的结晶和互变异构的研究强调了分子识别在药物设计和生物相互作用中的重要性 (Rajam 等人,2017)。

化学合成和催化

- 嘧啶化合物促进了化学合成的进步,例如由离子液体催化的吡啶-嘧啶的新型多组分合成,展示了嘧啶衍生物在有机合成和催化中的多功能性 (Rahmani 等人,2018)。

作用机制

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been reported to inhibit cox-2 .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . It can be hypothesized that it may interact with its targets in a similar manner to other pyrrolidine derivatives .

Pharmacokinetics

The pyrrolidine ring, a component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .

Action Environment

It is known that the introduction of heteroatomic fragments in molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

属性

IUPAC Name |

[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-pyrimidin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c1-10-8-13(19-11(2)18-10)22-12-4-7-20(9-12)15(21)14-16-5-3-6-17-14/h3,5-6,8,12H,4,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBQJHFIZOEUEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2955599.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2955601.png)

![2-Chloro-N-[2-(3-cyanophenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B2955607.png)

![N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2955608.png)

![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide](/img/structure/B2955615.png)